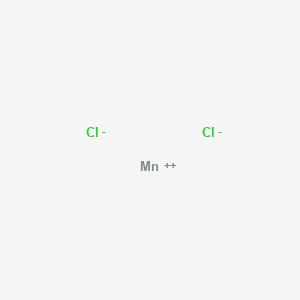

Manganese (II) chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Manganese (II) chloride is a chemical compound that has the formula MnCl2. It is a pale pink or rose-colored solid that is soluble in water. Manganese (II) chloride is an important reagent in organic synthesis, and it has several applications in scientific research.

Aplicaciones Científicas De Investigación

Solvent Extraction

- Manganese (II) chloride is effective in solvent extraction processes. The synergistic solvent extraction of manganese(II) from chloride solutions using a mixture of Cyanex 272 and Cyanex 301 dissolved in kerosene demonstrates significant synergistic effects, enhancing the separation of Mn(II) from other metals (Batchu, Sonu, & Lee, 2013).

Ion-Selective Electrodes

- Manganese (II) chloride plays a crucial role in the construction of ion-selective electrodes for measuring manganese(II)-ion activity. These electrodes use heterogeneous membranes and manganese chloride solution as an internal reference, demonstrating rapid and selective responses in various conditions (Motonaka, Nishioka, Ikeda, & Tanaka, 1986).

Spectrophotometric Measurements

- The stability of Mn(II) chloride species has been examined using spectrophotometry at high temperatures, revealing insights into the formation constants of manganese(II) chloride complexes and their stability across a range of temperatures (Suleimenov & Seward, 2000).

Photosystem II Studies

- Manganese (II) chloride influences the paramagnetic coupling of manganese in photosystem II. Studies indicate its critical role in maintaining paramagnetic coupling and the effect of chloride concentration on these processes in photosynthetic organisms (Mavankal, McCain, & Bricker, 1986).

Optoelectronic Applications

- Manganese (II) chloride-based phosphorescent materials are emerging as promising candidates for various applications, including organic electroluminescence, information recording, and temperature sensors due to their high efficiency, structural diversity, and rich physical properties (Tao, Liu, & Wong, 2020).

Catalysis

- Manganese (II) chloride is used as a catalyst in various chemical reactions, such as the manganese-catalyzed coupling of alkyl electrophiles and the borylation of unactivated alkyl chlorides, demonstrating its versatility and efficiency in organic synthesis (Atack & Cook, 2016).

Bioimaging

- Research into manganese ion bonded nitrogen-doped graphene quantum dots (Mn(II)-NGQDs) has shown that Mn(II)-NGQDs have enhanced photoluminescence properties and are useful for fluorescence live cell imaging and detecting Hg2+ ions (Yang, Qin, Chen, Liao, Qin, & Zhang, 2018).

Propiedades

Número CAS |

11132-78-8 |

|---|---|

Nombre del producto |

Manganese (II) chloride |

Fórmula molecular |

MnCl2 Cl2Mn |

Peso molecular |

125.84 g/mol |

Nombre IUPAC |

manganese(2+);dichloride |

InChI |

InChI=1S/2ClH.Mn/h2*1H;/q;;+2/p-2 |

Clave InChI |

GLFNIEUTAYBVOC-UHFFFAOYSA-L |

SMILES |

[Cl-].[Cl-].[Mn+2] |

SMILES canónico |

[Cl-].[Cl-].[Mn+2] |

Punto de ebullición |

1190 °C |

Color/Form |

Pink trigonal crystals |

Densidad |

2.977 @ 25 °C/4 °C |

melting_point |

650 °C |

Otros números CAS |

7773-01-5 |

Pictogramas |

Irritant; Health Hazard |

Números CAS relacionados |

13446-34-9 (tetrahydrate) 20603-88-7 (dihydrate) |

Solubilidad |

Soluble in pyridine, ethanol; insoluble in ether. 72.3 G/100 ML WATER @ 25 °C 123.8 G/100 ML WATER @ 100 °C |

Sinónimos |

manganese chloride manganese chloride, 52Mn-labeled manganese chloride, diammoniate manganese chloride, dihydrate manganese chloride, hexaammoniate manganese chloride, hexahydrate manganese chloride, monoammoniate manganese chloride, tetrahydrate manganese dichloride manganous chloride MnCl2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)